3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with an azetidine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the azetidine nitrogen. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Pyrrole Ring Formation: The pyrrole ring is then constructed through various cyclization reactions, often involving the condensation of amines with diketones or other suitable precursors.
Coupling of Azetidine and Pyrrole Rings: The final step involves coupling the azetidine and pyrrole rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be cleaved under acidic conditions, revealing the active azetidine moiety, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the pyrrole ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring with a different substitution pattern.
N-Boc-pyrrolidine-3-carboxylic acid: Features a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid is unique due to the combination of the azetidine and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2792185-60-3 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-8(7-15)9-4-5-14-10(9)11(16)17/h4-5,8,14H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
XMTUIBXSCYZSAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
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